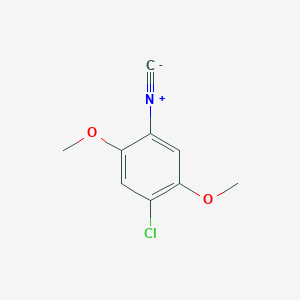

1-Chloro-4-isocyano-2,5-dimethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-4-isocyano-2,5-dimethoxybenzene is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of benzene, featuring a chlorine atom, an isocyano group, and two methoxy groups attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-isocyano-2,5-dimethoxybenzene typically involves the following steps:

Starting Material: The synthesis begins with 1-chloro-2,5-dimethoxybenzene.

Introduction of Isocyano Group: The isocyano group is introduced through a reaction with a suitable reagent such as chloroform and potassium tert-butoxide under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-4-isocyano-2,5-dimethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.

Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

1-Chloro-4-isocyano-2,5-dimethoxybenzene is a compound of significant interest in various scientific research applications. This article delves into its applications across chemistry, medicinal research, and industrial usage, supported by data tables and case studies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules. Notably, it can participate in:

- Multicomponent Reactions (MCRs) : Isocyanides are particularly useful in MCRs, which allow for the simultaneous formation of multiple bonds in a single reaction step. This method is efficient for synthesizing diverse compound libraries.

- Radical Chemistry : The compound can act as a radical precursor in photochemical reactions, facilitating the formation of radical intermediates that can lead to further functionalization of organic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. The compound's structure allows it to act as a pharmacophore in drug development:

- Potential Drug Candidates : Research indicates that derivatives of isocyanides may exhibit biological activity against various diseases, including neurodegenerative disorders and cancer. For instance, compounds derived from isocyanides have shown promise as antagonists for mGluR5 receptors, which are implicated in conditions such as Alzheimer's disease and anxiety disorders .

Industrial Applications

The industrial relevance of this compound lies in its utility for producing specialty chemicals:

- Chemical Manufacturing : It can be employed in the synthesis of specialty polymers and materials with unique properties due to its reactivity and functional groups.

- Agricultural Chemicals : The compound may also find applications in developing agrochemicals that require specific chemical functionalities for efficacy .

Table 1: Applications of this compound

| Application Area | Specific Use Case | Description |

|---|---|---|

| Organic Synthesis | Building Block for Complex Molecules | Utilized in multicomponent reactions and radical chemistry. |

| Medicinal Chemistry | Drug Development | Investigated as a pharmacophore for neuroprotective agents. |

| Industrial Chemistry | Specialty Chemicals Production | Employed in the synthesis of polymers and agrochemicals. |

Table 2: Case Studies

Mecanismo De Acción

The mechanism of action of 1-Chloro-4-isocyano-2,5-dimethoxybenzene involves its interaction with various molecular targets:

Electrophilic Aromatic Substitution: The compound acts as an electron-rich aromatic system, facilitating the attack by electrophiles.

Nucleophilic Substitution: The chlorine atom serves as a leaving group, allowing nucleophiles to replace it under suitable conditions.

Comparación Con Compuestos Similares

Similar Compounds

1-Chloro-2,5-dimethoxybenzene: Lacks the isocyano group, making it less reactive in certain types of reactions.

1-Chloro-2,5-difluoro-4-isocyanobenzene: Contains fluorine atoms instead of methoxy groups, altering its chemical properties.

1,4-Dichloro-2,5-dimethoxybenzene: Features two chlorine atoms, which can influence its reactivity and applications.

Uniqueness

1-Chloro-4-isocyano-2,5-dimethoxybenzene is unique due to the presence of both an isocyano group and methoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in scientific research.

Propiedades

IUPAC Name |

1-chloro-4-isocyano-2,5-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-11-7-5-8(12-2)6(10)4-9(7)13-3/h4-5H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOPZPVRLWVTDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+]#[C-])OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.